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Compound of Interest

Compound Name: 2-Methylpentane-1,5-diol

Cat. No.: B1364139 Get Quote

An In-Depth Technical Guide to 2-Methylpentane-1,5-diol: Structure, Synthesis, and

Applications in Drug Development

Abstract
2-Methylpentane-1,5-diol is a branched-chain aliphatic diol featuring both a primary and a

secondary hydroxyl group. This unique structural arrangement imparts a distinct set of

physicochemical properties, including amphiphilicity, high solvency, and the capacity for

hydrogen bonding. These characteristics are making it an increasingly valuable molecule in

various industrial and scientific fields, most notably as a functional excipient in the

pharmaceutical industry. This guide provides a comprehensive technical overview of its

molecular structure, stereochemistry, key physicochemical properties, and established

synthetic routes. Furthermore, it delves into its applications, particularly within drug

development, where it serves as a solvent, a percutaneous penetration enhancer, and a

preservative in topical formulations. Safety protocols and analytical characterization techniques

are also discussed to provide a complete profile for researchers, scientists, and drug

development professionals.

Molecular Structure and Identification
The fundamental characteristics of 2-methylpentane-1,5-diol are defined by its chemical

structure. As a C6 diol, it consists of a five-carbon chain with a methyl group at the second

position (C2) and hydroxyl groups at the first (C1) and fifth (C5) positions.
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The compound is systematically identified by several key descriptors, summarized in the table

below.

Identifier Value Reference

IUPAC Name 2-methylpentane-1,5-diol [1][2]

CAS Number 42856-62-2 [1][2]

Molecular Formula C₆H₁₄O₂ [1][2][3][4]

Molecular Weight 118.17 g/mol [1][2]

Canonical SMILES CC(CCCO)CO [2][3]

InChIKey
AAAWJUMVTPNRDT-

UHFFFAOYSA-N
[1][2]

Synonyms 2-methyl-1,5-pentanediol [1][2]

Structural Representation
The connectivity of atoms in 2-methylpentane-1,5-diol is visualized below. The presence of

hydroxyl groups at both ends of the molecule, combined with a branched alkyl structure, is

central to its functionality.

2D structure of 2-methylpentane-1,5-diol.

Stereochemistry
The carbon atom at the C2 position is a chiral center, as it is bonded to four different groups: a

hydrogen atom, a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a 3-

hydroxypropyl group (-CH₂CH₂CH₂OH). Consequently, 2-methylpentane-1,5-diol exists as a

pair of enantiomers: (R)-2-methylpentane-1,5-diol and (S)-2-methylpentane-1,5-diol.
Commercially available products are typically sold as a racemic mixture unless otherwise

specified. The specific stereoisomer can be critical in pharmaceutical applications where

enantiomers may exhibit different biological activities or metabolic profiles.
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The utility of 2-methylpentane-1,5-diol in various applications is dictated by its physical and

chemical properties. Its two hydroxyl groups allow it to act as both a hydrogen bond donor and

acceptor, leading to its relatively high boiling point and water miscibility.

Property Value Reference

Boiling Point 229.9 °C (at 760 mmHg) [3]

Melting Point 26.38 °C (estimate) [3]

Density 0.961 g/cm³ [3]

Flash Point 107.2 °C [3]

Vapor Pressure 0.013 mmHg at 25°C [3]

pKa 14.99 ± 0.10 (Predicted) [3][4]

XLogP3 0.4 [3]

Hydrogen Bond Donors 2 [3][4]

Hydrogen Bond Acceptors 2 [3][4]

Refractive Index 1.447 [3]

The low XLogP3 value of 0.4 indicates a degree of hydrophilicity, yet the C6 alkyl backbone

provides sufficient lipophilic character. This amphiphilic nature is the cornerstone of its

effectiveness as a solvent and a penetration enhancer, allowing it to interact favorably with both

aqueous and lipid-based environments.

Synthesis and Manufacturing
The synthesis of 2-methylpentane-1,5-diol is achievable through several chemical routes,

typically involving the reduction of a suitable precursor containing the required carbon skeleton

and oxygen functionalities.

Key Synthetic Pathway: Reduction of α-Methyl-δ-
valerolactone
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A highly efficient method for synthesizing 2-methylpentane-1,5-diol is the reduction of α-

methyl-δ-valerolactone. This pathway is advantageous due to its high yield and the relative

accessibility of the starting lactone. The reaction involves the ring-opening and reduction of

both the ester carbonyl and the resulting aldehyde or carboxylic acid.

Starting Material

Reaction Conditions

Productα-Methyl-δ-valerolactone

2-Methylpentane-1,5-diol

Reduction (Yield: ~99%)

1. Reducing Agent (e.g., LiAlH₄)
2. Solvent (e.g., THF)
3. Aqueous Workup

Click to download full resolution via product page

Synthetic workflow for 2-methylpentane-1,5-diol.

Experimental Protocol: Synthesis via Lactone Reduction
The following protocol is a representative, self-validating system for the laboratory-scale

synthesis of 2-methylpentane-1,5-diol. The choice of a strong reducing agent like lithium

aluminum hydride (LiAlH₄) is causal; it is required to cleave the stable cyclic ester and fully

reduce the resulting functionalities to alcohols.

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

Reagent Preparation: A solution of α-methyl-δ-valerolactone is prepared in an anhydrous

ether solvent, such as tetrahydrofuran (THF).

Reducing Agent Addition: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous

THF is carefully added to the flask.
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Substrate Addition: The lactone solution is added dropwise from the dropping funnel to the

LiAlH₄ suspension at a controlled temperature (typically 0 °C) to manage the exothermic

reaction.

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature

and then heated to reflux for several hours to ensure the reaction goes to completion.

Quenching: The reaction is carefully quenched by the sequential, slow addition of water,

followed by a sodium hydroxide solution, and then more water to precipitate the aluminum

salts.

Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed with

additional THF.

Purification: The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄),

filtered, and the solvent is removed under reduced pressure. The crude product can be

further purified by vacuum distillation to yield pure 2-methylpentane-1,5-diol.

Applications in Drug Development and Research
While related diols like propylene glycol and pentane-1,5-diol have long been staples in

dermatology, 2-methylpentane-1,5-diol is emerging as a compelling alternative due to its

unique combination of properties.[5][6] Its branched structure can influence viscosity and skin

feel in a final formulation.

Role as a Pharmaceutical Excipient
In topical and transdermal drug delivery systems, 2-methylpentane-1,5-diol can serve multiple

functions simultaneously, simplifying formulations and enhancing product performance.

Solvent and Co-solvent: Its amphiphilic character enables it to dissolve a wide range of

active pharmaceutical ingredients (APIs), including those that are poorly soluble in either

purely aqueous or oily vehicles.

Percutaneous Penetration Enhancer: Like other short-chain diols, it is believed to enhance

drug absorption through the skin.[6][7] The proposed mechanism involves the reversible

disruption of the highly organized lipid structure of the stratum corneum, the primary barrier
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of the skin. This increases the fluidity of the lipid bilayers, creating pathways for the API to

permeate more effectively.

Preservative and Antimicrobial Agent: Many diols exhibit antimicrobial properties, allowing

them to function as preservatives that protect the formulation from microbial contamination.

[6] This can reduce or eliminate the need for traditional preservatives, which are sometimes

associated with skin sensitization.

Humectant and Moisturizer: The hydroxyl groups attract and hold water, providing a

moisturizing effect on the skin, which is beneficial in dermatological products.

Formulation Stage

Application & Action

Active Pharmaceutical
Ingredient (API)

Final Topical Formulation

2-Methylpentane-1,5-diol
(Solvent/Enhancer)

Other Excipients
(Gelling agents, etc.)
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Role of 2-methylpentane-1,5-diol in a topical drug formulation workflow.
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Confirmation of the identity and purity of synthesized or procured 2-methylpentane-1,5-diol is
crucial. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to

confirm the carbon-hydrogen framework. Key signals in ¹H NMR would include multiplets for

the various methylene and methine protons and distinct signals for the two different hydroxyl

protons. ¹³C NMR would show six unique carbon signals, corresponding to the different

chemical environments of the carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong,

broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching

of the hydroxyl groups. C-H stretching bands would appear around 2850-3000 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing

purity and confirming the molecular weight. The gas chromatogram would show a single

major peak for a pure sample, and the mass spectrum would show a molecular ion peak (or

fragments) consistent with the structure.

Safety and Handling
While 2-methylpentane-1,5-diol is used in cosmetic and pharmaceutical applications,

appropriate handling procedures are necessary in a research or industrial setting. The safety

data for the closely related isomer, 3-methylpentane-1,5-diol, indicates it causes serious eye

irritation. Similar precautions should be taken for the 2-methyl isomer.
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Precautionary Measure Description

GHS Hazard
H319: Causes serious eye irritation (based on

related isomer data).

Personal Protective Equipment

Wear safety glasses with side-shields or

goggles (P280). Wear appropriate chemical-

resistant gloves and lab coat.

Handling
Avoid contact with eyes and skin. Wash skin

thoroughly after handling (P264).

First Aid (Eyes)

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing (P305

+ P351 + P338).

Fire Safety

Vapors may form explosive mixtures with air

upon intense heating. Use standard

extinguishing media.

Disclaimer: This information is for guidance only. Always consult the specific, up-to-date Safety

Data Sheet (SDS) provided by the manufacturer before handling the chemical.

Conclusion
2-Methylpentane-1,5-diol is a structurally distinct diol with a compelling profile for advanced

applications. Its amphiphilic nature, high solvency, and stereochemical properties make it more

than just a simple solvent. For drug development professionals, it represents a multifunctional

excipient capable of enhancing drug delivery, ensuring formulation stability, and improving the

cosmetic properties of topical products. As research continues, the specific advantages of its

branched structure and chirality may unlock further specialized applications in both

pharmaceutical and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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